molecular formula C18H25Cl2N3O2S B2466721 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride CAS No. 1216434-49-9

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride

Cat. No. B2466721
CAS RN: 1216434-49-9
M. Wt: 418.38
InChI Key: FBSXNOVAMIFPBL-UHFFFAOYSA-N
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Description

Thiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are often synthesized by reacting certain ketones with arylthiosemicarbazides .


Synthesis Analysis

The synthesis of similar thiazole derivatives often involves the reaction of a ketone with N-arylthiosemicarbazide in ethanol with a catalytic amount of conc. HCl . This reaction produces carbothioamides, which can then react with hydrazonyl chlorides to produce 1,3-thiazole derivatives .


Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex and varies depending on the specific substituents present on the thiazole ring .


Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions. For example, carbothioamides can react with hydrazonyl chlorides to produce 1,3-thiazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely depending on their specific structure. Some thiazole derivatives have shown promising antioxidant activities .

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

Anticonvulsant Agents : Research by M. Amir et al. (2011) focused on synthesizing benzothiazole derivatives, including morpholino derivatives, as promising anticonvulsant lead compounds. These compounds were evaluated for their in vivo anticonvulsant activity and acute toxicity, with in silico drug-likeness parameters investigated to assess drug absorption and brain penetration potential (M. Amir, Sabaa Asif, Israr Ali, M. Hassan, 2011).

Integrin Inhibitors for Pulmonary Fibrosis : P. Procopiou et al. (2018) synthesized a series of compounds, including those with morpholine substituents, targeting αvβ6 integrin for the potential treatment of idiopathic pulmonary fibrosis. This research highlights the role of specific structural features in achieving high affinity and selectivity towards αvβ6 integrin, offering a pathway for clinical investigation (P. Procopiou et al., 2018).

Antimicrobial and Antitumor Activities

Antimicrobial Agents : H. B'Bhatt and S. Sharma (2017) explored the antimicrobial potential of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives. These compounds were evaluated against various bacterial and fungal strains, demonstrating moderate to excellent activity. This study underscores the potential of benzothiazole derivatives as antimicrobial agents (H. B'Bhatt, S. Sharma, 2017).

Anti-Tumor Agents : Sobhi M. Gomha et al. (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, evaluating their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. The results revealed promising activities for certain compounds, highlighting the therapeutic potential of these derivatives in cancer treatment (Sobhi M. Gomha, M. Edrees, Farag M. A. Altalbawy, 2016).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on their structure and the specific biological target. Some thiazole derivatives have been found to interact with DNA gyrase B crystal structures .

Future Directions

Thiazole derivatives are a promising area of research due to their potential biological activities. Future research may focus on synthesizing new thiazole derivatives and studying their biological activities .

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O2S.ClH/c1-2-4-17(23)22(8-3-7-21-9-11-24-12-10-21)18-20-15-6-5-14(19)13-16(15)25-18;/h5-6,13H,2-4,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSXNOVAMIFPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CCCN1CCOCC1)C2=NC3=C(S2)C=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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